4-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine
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Overview
Description
4-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine is a useful research compound. Its molecular formula is C21H20F2N4O3S and its molecular weight is 446.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities Compounds structurally related to 4-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine have shown diverse biological activities. For instance, substituted pyrimidine-piperazine-chromene and -quinoline conjugates were synthesized and evaluated against human breast cancer cell lines and human embryonic kidney cells, showing better anti-proliferative activities than curcumin in some instances. Molecular docking with Bcl-2 protein suggested good binding affinity, highlighting the potential for cancer treatment strategies (Parveen et al., 2017).
Herbicidal Applications The chemical framework of this compound is also explored in the synthesis of new pyrimidine and triazine intermediates for herbicidal sulfonylureas. These compounds were synthesized through a series of chemical reactions and tested for post-emergence herbicide effectiveness in crops like cotton and wheat, showing potential for agricultural applications (Hamprecht et al., 1999).
Antimicrobial Activity Sulfonyl piperazine derivatives have been synthesized and evaluated for their antimicrobial activity. A study focusing on novel methylpyrimidine sulfonyl piperazines reported significant in vitro antibacterial activity against common bacterial strains, alongside anthelmintic and anti-inflammatory activities. This illustrates the compounds' broad potential in addressing various microbial and inflammatory conditions (Mohan et al., 2014).
Enzyme Inhibition for Cancer Therapy A series of sulfamates incorporating piperazinyl-ureido moieties, using a sulfonamide carbonic anhydrase inhibitor as a lead compound, were synthesized and tested against different isoforms of human carbonic anhydrase. Many compounds showed low nanomolar inhibitor efficacy, particularly against isoforms associated with cancer, suggesting their potential as anticancer agents (Congiu et al., 2015).
Antidepressant Metabolism Research into the oxidative metabolism of novel antidepressants identified the involvement of various cytochrome P450 enzymes in metabolizing Lu AA21004, a compound with structural similarities. This insight is crucial for understanding the pharmacokinetics and potential drug interactions of new antidepressant therapies (Hvenegaard et al., 2012).
Future Directions
Properties
IUPAC Name |
4-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-phenoxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N4O3S/c1-15-24-20(14-21(25-15)30-17-5-3-2-4-6-17)26-9-11-27(12-10-26)31(28,29)19-8-7-16(22)13-18(19)23/h2-8,13-14H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAMPKISFXQEMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)S(=O)(=O)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.